N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide
Description
N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide (molecular formula: C₁₃H₁₁N₃O₃S, molar mass: 289.31 g/mol) is a Schiff base derivative featuring a nitro-substituted thiophene ring conjugated to a phenylacetamide moiety via an imine bond . Its structure combines electron-withdrawing (nitro) and aromatic (thiophene, phenyl) groups, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9(17)15-11-4-2-10(3-5-11)14-8-12-6-7-13(20-12)16(18)19/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSGOFADSMKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310952 | |
| Record name | N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62128-05-6 | |
| Record name | NSC234667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide involves its interaction with biological molecules. The nitrothiophene moiety can intercalate with DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound also interacts with various enzymes and proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to the broader class of N-phenylacetamide derivatives , which exhibit structural diversity through substitutions on the phenyl ring or adjacent functional groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Differences and Implications
In contrast, bromo () and hydroxyl () substituents modulate electronic properties differently, with bromine being less electron-withdrawing and hydroxyl enabling hydrogen bonding .
Synthetic Routes :
- The target compound likely forms via Schiff base condensation , a common method for imine synthesis. Comparatively, sulfonamide derivatives (e.g., ) require sulfonation steps, while thiazole derivatives () utilize heterocyclic ring formation .
Biological Activity: Sulfonamide derivatives () demonstrate analgesic and anti-hypernociceptive activities, attributed to their sulfonamide-piperazine motifs . The absence of such groups in the target compound suggests divergent pharmacological profiles, though the nitro group may confer antimicrobial properties common in nitroaromatics.
Solubility and Stability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
